molecular formula C10H12F3NO B1319575 Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- CAS No. 719277-22-2

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-

Cat. No.: B1319575
CAS No.: 719277-22-2
M. Wt: 219.2 g/mol
InChI Key: KJLZWTFFKUZEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Standard InChI : InChI=1S/C10H12F3NO/c1-9-4-6-10(7-5-9)8-11(2)3

Scientific Research Applications

Catalyst and Reaction Studies

  • Solvent Effects in Radical Reactions : Studies by Yorimitsu et al. (2001) have demonstrated the impact of solvents on radical reactions, particularly focusing on bromine atom-transfer radical addition in aqueous media. This research highlights the importance of solvent polarity and coordination in such reactions.

  • Biotransformation of Benzenemethanamine Analogues : Research on the biotransformation of benzenemethanamine analogues, like RWJ-68025, in human and rat hepatic S9 fractions was conducted by Wu et al. (2003). This study is significant for understanding the metabolic pathways and potential biomedical applications of these compounds.

Materials and Chemical Synthesis

  • Novel Curing Agents for Coatings : Research by Baraiya et al. (1997) and Baraiya et al. (1998) explored the synthesis of bisesters from epoxy resin and 4-amino ethyl benzoate, leading to innovative polyamide resins used as curing agents in coating applications.

  • Synthesis of Liquid Crystalline Polysiloxanes : The work of Bracon et al. (1999) and Bracon et al. (2000) focused on synthesizing fluorinated monomers for creating side-chain liquid crystalline polysiloxanes, showcasing the potential of these materials in advanced applications.

  • Adsorption of Volatile Organic Compounds : The study by Da̧browski et al. (2007) explored the use of ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups as adsorbents for volatile organic compounds, indicating their potential in environmental remediation.

Analytical Chemistry

  • Nucleophilic Trifluoromethoxylation : The creation of an isolable pyridinium trifluoromethoxide salt for nucleophilic trifluoromethoxylation, as researched by Duran-Camacho et al. (2021), represents an important development in synthetic chemistry, especially for creating trifluoromethyl ethers.

  • Electron-Withdrawing Properties of the Trifluoromethoxy Group : The study by Castagnetti and Schlosser (2002) revealed the long-range electron-withdrawing effects of the trifluoromethoxy group, a significant insight for chemical synthesis and design.

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-14-7-8-3-5-9(6-4-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZWTFFKUZEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602690
Record name N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719277-22-2
Record name N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-[4-(Trifluoromethoxy)benzyl]acetamide (10.4 g, 44.6 mmol) was dissolved in THF (100 mL) and cooled to −10° C. Borane (56 mL of a 2 M solution of the dimethylsulfide complex in diethyl ether) was added and the reaction mixture was stirrred at −10° C. for 15 minuters and was then allowed to warm to room temperature. The reaction mixture was refluxed overnight and was then allowed to cool to room temperature. The reaction was quenched by careful addition of 10% HCl (30 mL) at 0° C. and the mixture was stirred at room temperature overnight and then concentrated in vacuo. The residue was taken up in water (200 mL) and diethyl ether (200 mL) and the phases were separated. Concentration in vacuo of the diethyl ether phase afforded 1.9 g (21%) of the title compound as a colourless oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
21%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.